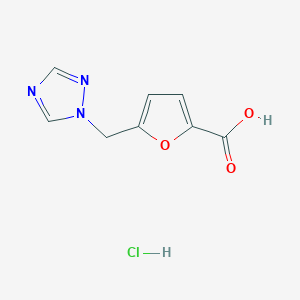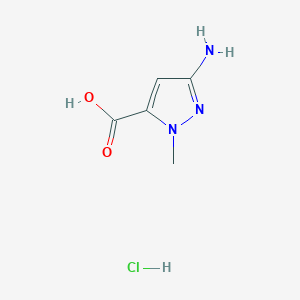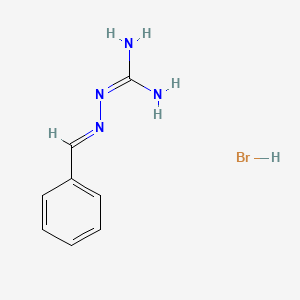![molecular formula C6H13Cl2N3 B6351091 [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride CAS No. 1982760-89-3](/img/structure/B6351091.png)
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is a dark red solid at room temperature and has a certain solubility in alcohol solvents and strong polar dimethyl sulfoxide .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular structure of “[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” can be represented by the formula C5H10N3Cl1 . The compound has a molecular weight of 111.15 Da .Chemical Reactions Analysis
The amine group in “[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” is a common reaction center, which can react with acid or acyl group to form the corresponding salts or amides .Physical And Chemical Properties Analysis
“[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” is a solid at room temperature . It has a boiling point of 219.8±15.0 °C at 760 mmHg . The compound has a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Research
“[1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” is a chemical compound that can be used in various chemical research . Its molecular formula is C4H6N2 . It’s an important compound in the field of chemistry due to its unique structure and properties .
Synthesis of Derivatives
This compound can be used as a base to synthesize some hydrazine-coupled pyrazole derivatives . These derivatives can incorporate different moieties which can potentially affect the solubility and interactions of target compounds with biological macromolecules .
Antidiabetic Agents
Derivatives of this compound, such as 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors and can be used as antidiabetic agents .
Antibacterial Agents
The derivatives of 1, 3-diazole, a similar compound, show different biological activities such as antibacterial . This suggests that “[1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” and its derivatives could potentially be used as antibacterial agents .
Antifungal Agents
The derivatives of 1, 3-diazole also show antifungal activities . This suggests that “[1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” and its derivatives could potentially be used as antifungal agents .
Antioxidant Agents
The derivatives of 1, 3-diazole also show antioxidant activities . This suggests that “[1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” and its derivatives could potentially be used as antioxidant agents .
Safety and Hazards
“[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
Zukünftige Richtungen
The future directions for the research and development of “[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” and similar compounds could involve exploring their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on the development of new synthesis techniques and the investigation of the biological activity related to pyrazole derivatives .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets for this compound .
Mode of Action
It’s plausible that the compound interacts with its targets through the formation of hydrogen bonds and hydrophobic interactions, given the presence of the amine group and the hydrophobic methyl and pyrazolyl groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-8-9(6)2;;/h3-5H,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKYYAZDYTHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)



![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)
